molecular formula C9H7Cl2NS B1416914 2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene CAS No. 1036622-05-5

2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene

Cat. No.: B1416914
CAS No.: 1036622-05-5
M. Wt: 232.13 g/mol
InChI Key: MLWHKYLIKPGDMV-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene is a synthetic compound that belongs to the family of benzene derivatives. It has a molecular weight of 232.13 g/mol . The IUPAC name for this compound is this compound .


Synthesis Analysis

A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction has been developed . This reaction was carried out under the protection of nitrogen and mild condition. The yields of some products could be more than 90% . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7Cl2NS/c1-6(12-5-13)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3 . The InChI key is MLWHKYLIKPGDMV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

Applications in Solvent Extraction Systems

  • Solvent Extraction System for Palladium : The use of 1,2-dichlorobenzene as a diluent in the development of a novel solvent extractant system for Pd(II) is noteworthy. This system aims at the selective recovery of palladium from spent automotive catalysts, showcasing the potential application of dichlorobenzene derivatives in recycling and resource recovery (Traeger, 2012).

Applications in Material Synthesis

  • Synthesis of Efficient Benzyne Precursors and Luminescent π-Conjugated Materials : 1,2-Dichlorobenzene derivatives, like 1,2-bis(trimethylsilyl)benzene, serve as key starting materials in the synthesis of efficient benzyne precursors and certain luminescent π-conjugated materials. This highlights their significant role in material science and advanced manufacturing (Lorbach, 2010).

Applications in Polymer and Composite Material Development

  • Optical Polymer Composite Materials : 1,3-Bis(isocyanatomethyl)benzene, a derivative of dichlorobenzene, exhibits high-quality performance with excellent yellowing resistance and weather resistance. It finds wide application in the development of optical polymer composite materials, construction, and automotive industries, illustrating the versatility of dichlorobenzene derivatives in various industrial applications (Jianxun, 2018).

  • Advanced Polymer Synthesis and Application : The synthesis of hyperbranched polymers like poly(tetraphenylethene), which exhibits aggregation-induced emission, showcases the potential of dichlorobenzene derivatives in creating advanced materials for applications such as fluorescent photopatterning, optical limiting, and explosive detection (Hu, 2012).

Properties

IUPAC Name

2,4-dichloro-1-(1-isothiocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NS/c1-6(12-5-13)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWHKYLIKPGDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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